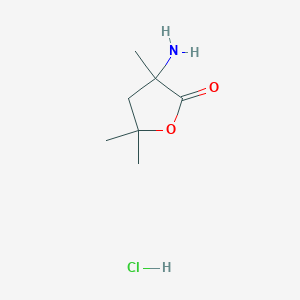![molecular formula C11H17NO4 B11821376 3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid
Vue d'ensemble
Description
L'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque est un composé de formule moléculaire C11H17NO4 et d'une masse moléculaire de 227,26 g/mol . Il se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc) lié à un dérivé d'acide aminé, ce qui en fait un intermédiaire précieux dans la synthèse organique et la recherche pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque implique généralement la protection d'un acide aminé par un groupe tert-butoxycarbonyle. Ceci peut être réalisé par réaction de l'acide aminé avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine . L'acide aminé protégé par Boc résultant est ensuite soumis à d'autres réactions pour introduire la fraction acide hex-5-ynoïque.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles optimisées pour garantir un rendement et une pureté maximaux. Le produit final est généralement purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alkyne peut être oxydé pour former des composés carbonylés correspondants.
Réduction : Le groupe alkyne peut être réduit pour former des alcanes ou des alcènes.
Substitution : Le groupe amino protégé par Boc peut subir des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) sont couramment utilisés.
Réduction : Des catalyseurs comme le palladium sur charbon (Pd/C) ou le dihydrogène (H2) sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Formation de composés carbonylés tels que des aldéhydes ou des cétones.
Réduction : Formation d'alcanes ou d'alcènes.
Substitution : Formation de dérivés d'acides aminés substitués.
Applications de la recherche scientifique
L'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et des modifications protéiques.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif de la synthèse peptidique.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque implique son rôle de groupe protecteur dans la synthèse organique. Le groupe Boc protège la fonctionnalité amine pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Une fois les réactions souhaitées terminées, le groupe Boc peut être éliminé en conditions acides, révélant le groupe amino libre pour une fonctionnalisation ultérieure .
Applications De Recherche Scientifique
3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (3R)-3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque : Un stéréoisomère ayant des propriétés similaires.
Acide (2R)-2-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque : Un autre stéréoisomère avec une configuration différente.
Unicité
L'acide 3-([(tert-butoxy)carbonyl]amino)hex-5-ynoïque est unique en raison de sa configuration structurale spécifique et de la présence à la fois du groupe protecteur Boc et de la fraction acide hex-5-ynoïque. Cette combinaison en fait un intermédiaire polyvalent dans diverses voies de synthèse et applications de recherche .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLAJLEZVWLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-91-2, 270596-47-9 | |
| Record name | (R)-3-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)



![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)









